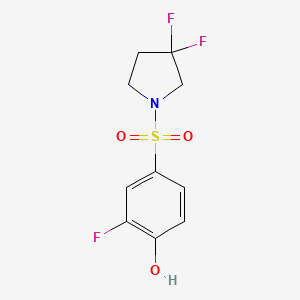
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with fluorine atoms and a sulfonyl group, which imparts distinct chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 3,3-difluoropyrrolidine with sulfonyl chloride under controlled conditions to form 3,3-difluoropyrrolidine-1-sulfonyl chloride . This intermediate is then reacted with 2-fluorophenol in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce sulfonic acids .
Scientific Research Applications
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol involves its interaction with specific molecular targets. The fluorine atoms and sulfonyl group can form strong interactions with enzymes or receptors, modulating their activity. This compound can inhibit or activate specific pathways, depending on its binding affinity and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoropyrrolidine-1-sulfonyl chloride
- 2-Fluorophenol
- 4-(3,3-Difluoropyrrolidine-1-sulfonyl)-phenol
Uniqueness
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol stands out due to its unique combination of a pyrrolidine ring, fluorine atoms, and a sulfonyl group. This combination imparts distinct chemical reactivity and stability, making it a versatile compound for various applications. Compared to similar compounds, it offers enhanced binding affinity and specificity for certain molecular targets, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C10H10F3NO3S |
|---|---|
Molecular Weight |
281.25 g/mol |
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)sulfonyl-2-fluorophenol |
InChI |
InChI=1S/C10H10F3NO3S/c11-8-5-7(1-2-9(8)15)18(16,17)14-4-3-10(12,13)6-14/h1-2,5,15H,3-4,6H2 |
InChI Key |
LDSYXSUGWZXPSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)S(=O)(=O)C2=CC(=C(C=C2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723211.png)
![N-{3-carbamimidamido-4-[(3-{[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-formyl-4-hydroxy-5-methyloxolan-2-yl)oxy]-2,5,6-trihydroxycyclohexyl}guanidine](/img/structure/B13723220.png)

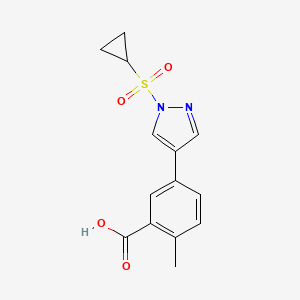
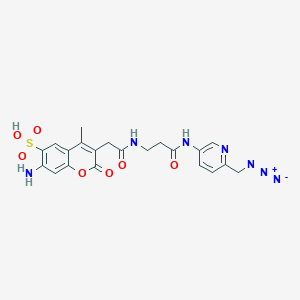
![1-[1-(5-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723226.png)
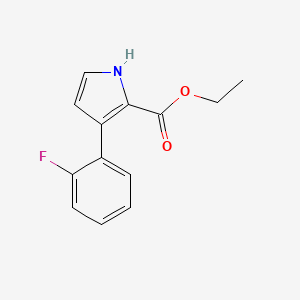
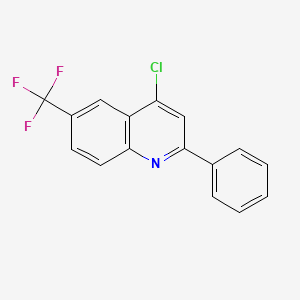
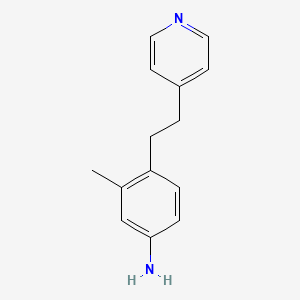
![(S)-2,4-Dimethyl-1-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine](/img/structure/B13723249.png)
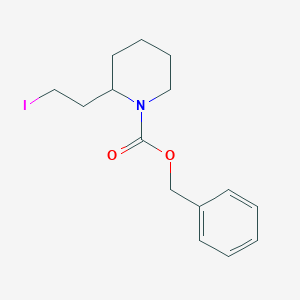
![5-[N-(6-Aminoethyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B13723263.png)
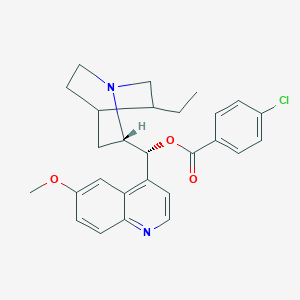
![4-amino-N'-[(1Z)-1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B13723274.png)
